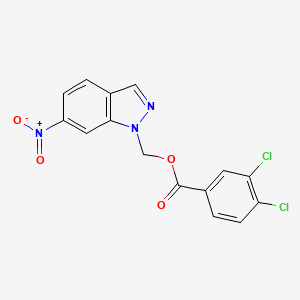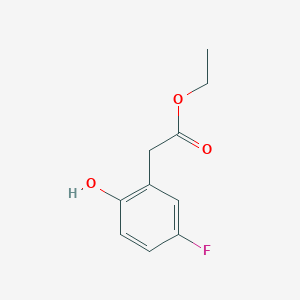![molecular formula C20H17BrN2O5S2 B13985907 1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolo[2,3-c]pyridine derivatives
Méthodes De Préparation
The synthesis of 1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the bromophenylsulfonyl and tosyl groups. Common reagents used in these reactions include bromine, sulfonyl chlorides, and tosylates. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like pyridinium p-toluenesulfonate .
Analyse Des Réactions Chimiques
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancer.
Biological Research: It is used in studies related to cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of diseases.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one can be compared with other pyrrolo[2,3-c]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds exhibit anti-tumor activity and are used in cancer research.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds are synthesized using similar methods and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against FGFRs, making it a valuable compound for cancer research.
Propriétés
Formule moléculaire |
C20H17BrN2O5S2 |
|---|---|
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
1-(4-bromophenyl)sulfonyl-6-(4-methylphenyl)sulfonyl-5,7-dihydropyrrolo[2,3-c]pyridin-4-one |
InChI |
InChI=1S/C20H17BrN2O5S2/c1-14-2-6-16(7-3-14)29(25,26)22-12-19-18(20(24)13-22)10-11-23(19)30(27,28)17-8-4-15(21)5-9-17/h2-11H,12-13H2,1H3 |
Clé InChI |
MSAKDFSVMQTQKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CN3S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)
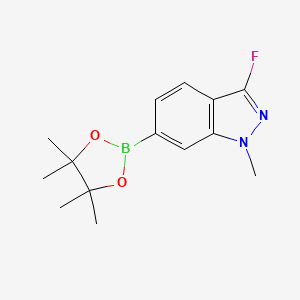
![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)
![5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)

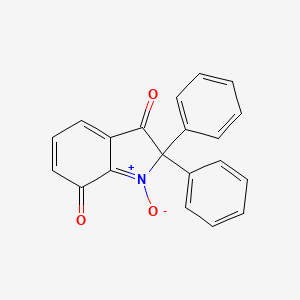
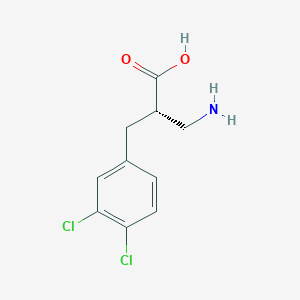

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
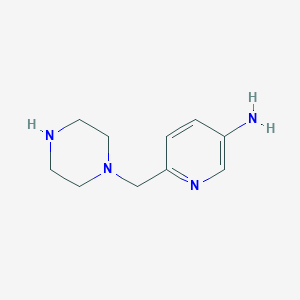
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)

